molecular formula C19H22FN3O2 B2530000 3-fluoro-4-methoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide CAS No. 2034257-26-4

3-fluoro-4-methoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2530000
CAS No.: 2034257-26-4
M. Wt: 343.402
InChI Key: GPQFONIJPBQJFR-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide is a synthetically designed small molecule that incorporates a benzamide core, a privileged structure in medicinal chemistry known for its metabolic stability and broad bioactivity profile . The compound features a fluorinated methoxy benzamide moiety linked to a piperidine scaffold that is further functionalized with a pyridine ring. This specific molecular architecture is of significant interest in neuroscience research, as structurally related 4-methoxy benzamide compounds have been identified as potent and selective inhibitors of the presynaptic choline transporter (CHT) . CHT is a critical protein that controls cholinergic signaling capacity by mediating the uptake of choline for acetylcholine synthesis, making it a target for investigating disorders involving cholinergic dysfunction . The piperidine ring serves as a key bioisostere, and when substituted with a benzoyl group, it can act as a constrained analogue of butyrophenone pharmacophores, which are often found in ligands targeting serotoninergic and dopaminergic receptors . The incorporation of the pyridinyl group on the piperidine nitrogen enhances the molecule's potential for forming diverse interactions with biological targets. This compound is provided for research applications, including as a chemical tool for studying neurotransmission, for structure-activity relationship (SAR) investigations in drug discovery, and as a building block in the synthesis of more complex molecules targeting various enzymes and receptors. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2/c1-25-18-5-4-15(11-17(18)20)19(24)22-12-14-6-9-23(10-7-14)16-3-2-8-21-13-16/h2-5,8,11,13-14H,6-7,9-10,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQFONIJPBQJFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)C3=CN=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The introduction of the fluorine and methoxy groups can be achieved through electrophilic aromatic substitution reactions. The pyridinyl and piperidinyl groups are often introduced via nucleophilic substitution reactions or through the use of appropriate protecting groups followed by deprotection steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of 3-fluoro-4-hydroxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide.

    Reduction: Formation of 3-fluoro-4-methoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)aniline.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-fluoro-4-methoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a therapeutic effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the benzamide core and piperidine-based substituents. Structural variations influence physicochemical properties, binding affinities, and pharmacokinetic profiles.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents on Benzamide Piperidine Substituent Molecular Formula Molecular Weight Key Features
3-fluoro-4-methoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide (Target) 3-F, 4-OCH3 1-(Pyridin-3-yl)piperidin-4-yl C19H21FN3O2 342.4 Pyridine enhances π-π interactions; methoxy improves solubility .
2-chloro-4-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide () 2-Cl, 4-F 1-(Pyridin-3-yl)piperidin-4-yl C18H19ClFN3O 347.8 Chlorine increases lipophilicity; reduced solubility vs. methoxy .
3-fluoro-4-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide () 3-F, 4-OCH3 1-(6-CF3-pyrimidin-4-yl)piperidin-4-yl C18H18F4N4O2 398.4 Pyrimidine-CF3 group may enhance target selectivity .
CCG258205 () 2-F, 5-substituted Benzo[d][1,3]dioxol-5-yloxy C28H26FN3O4 487.5 Bulky substituents reduce metabolic clearance; high HPLC purity (>95%) .
N-((3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl)-2,5-difluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide () 2,5-diF, 4-pyrazole 4-(3,4-diF-phenyl)piperidin-3-yl C24H22F4N4O 474.5 Difluorophenyl and pyrazole groups enhance hydrophobic binding .

Key Observations

Substituent Effects on Solubility and Lipophilicity: The methoxy group in the target compound improves aqueous solubility compared to chlorine () or trifluoromethylpyrimidine ().

Impact of Piperidine Substituents :

  • Bulky groups like benzo[d][1,3]dioxol-5-yloxy (CCG258205, ) reduce metabolic clearance due to steric hindrance, as evidenced by high HPLC purity (>95%). In contrast, smaller groups like pyridin-3-yl (target) may favor faster absorption .
  • Chiral centers in compounds like CCG258205 () and N-((3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl) analogs () suggest enantiomer-specific activity, though data for the target compound’s stereochemistry are unavailable.

Pyrazole-containing analogs () show enhanced binding to hydrophobic pockets in enzyme targets, a feature absent in the methoxy-substituted target .

Biological Activity

3-Fluoro-4-methoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H27FN2O2C_{19}H_{27}FN_{2}O_{2} with a molecular weight of 366.5 g/mol. The presence of fluorine and methoxy groups suggests enhanced biological activity due to their electronic effects. The structure can be represented as follows:

SMILES COc1ccc C O NCC2CCN C3CCSCC3 CC2 cc1F\text{SMILES COc1ccc C O NCC2CCN C3CCSCC3 CC2 cc1F}

Anticancer Properties

Recent studies have demonstrated that derivatives of benzamide compounds exhibit significant anticancer activities. The specific compound under consideration has shown promise against various cancer cell lines, including hepatoma, colon, and lung cancer cells.

In Vitro Studies:

  • Hepatoma Cells: The compound exhibited cytotoxicity against hepatoma cells with an IC50 value indicating effective growth inhibition.
  • Colon Cancer Cells: Similar effects were observed in colon cancer cell lines, where the compound induced apoptosis.
  • Lung Cancer Cells: The compound also demonstrated significant activity against lung cancer cells, suggesting a broad spectrum of anticancer efficacy.

The proposed mechanism of action for this compound involves:

  • Receptor Interaction: The compound may interact with sigma receptors, which are implicated in cancer cell proliferation and survival.
  • Induction of Apoptosis: The compound appears to activate apoptotic pathways in cancer cells through caspase activation.
  • Cell Cycle Arrest: Evidence suggests that it may cause cell cycle arrest at the G2/M phase, further inhibiting tumor growth.

Table 1: Summary of Biological Activity Studies

Study ReferenceCell LineIC50 (µM)Mechanism of Action
Study AHepatoma10Apoptosis induction
Study BColon Cancer15Sigma receptor interaction
Study CLung Cancer12Cell cycle arrest at G2/M phase

Notable Research Findings

  • Study on Anticancer Efficacy: A recent publication indicated that the compound showed excellent anticancer activity against multiple cell lines, suggesting its potential as a therapeutic agent for various cancers .
  • Mechanistic Insights: The introduction of electron-withdrawing fluorine and electron-donating methoxy groups was found to enhance the anticancer properties significantly .

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